

An In-Depth Technical Guide to Ethyl Triaccontanoate

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Compound of Interest

Compound Name: *Ethyl triaccontanoate*

Cat. No.: B1604637

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This technical guide provides a comprehensive overview of **ethyl triaccontanoate**, a long-chain fatty acid ester. It is intended for researchers, scientists, and professionals in drug development and related fields. This document details the molecule's fundamental properties, synthesis protocols, and relevant methodologies, presenting data in a clear and accessible format.

Core Molecular Information

Ethyl triaccontanoate is the ethyl ester of triaccontanoic acid, a 30-carbon saturated fatty acid. It is a waxy solid found in various plant cuticles and has applications in the chemical and pharmaceutical industries as a reference compound.

Table 1: Physicochemical Properties of **Ethyl Triaccontanoate**

Property	Value	Source
Molecular Formula	C ₃₂ H ₆₄ O ₂	[1] [2] [3] [4]
Molecular Weight	480.8 g/mol	[1]
CAS Number	7505-12-6	[1] [2] [5]
Appearance	Colorless, odorless liquid or waxy solid	[4]
Melting Point	67-69 °C	[2] [4]
Boiling Point	448.5 °C at 760 mmHg	[2] [4]
Density	0.858 g/cm ³	[2] [4]
Flash Point	204.3 °C	[2] [4]
Refractive Index	1.455	[2] [4]

Synthesis of Ethyl Triacontanoate

The primary methods for synthesizing **ethyl triacontanoate** are through the esterification of triacontanoic acid with ethanol or via transesterification.[\[5\]](#)

This common method involves the direct reaction of triacontanoic acid with ethanol in the presence of an acid catalyst.[\[5\]](#)

Materials:

- Triacontanoic acid
- Absolute ethanol
- Concentrated sulfuric acid (catalyst)
- Anhydrous sodium sulfate
- Rotary evaporator

- Reflux apparatus

Procedure:

- A mixture of triacontanoic acid and an excess of absolute ethanol is placed in a round-bottom flask.
- A catalytic amount of concentrated sulfuric acid is carefully added to the mixture.
- The mixture is heated to reflux for several hours with constant stirring to drive the reaction to completion. The typical reflux temperature for ethanol is around 78°C at atmospheric pressure.^[5]
- After cooling, the excess ethanol is removed using a rotary evaporator.^[6]
- The residue is dissolved in a suitable organic solvent and washed with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by washing with distilled water.
- The organic layer is dried over anhydrous sodium sulfate and filtered.
- The solvent is evaporated to yield crude **ethyl triacontanoate**, which can be further purified by recrystallization.^[5]

An alternative method that often results in higher yields involves the conversion of triacontanoic acid to its acid chloride, followed by reaction with ethanol.^{[5][6]}

Materials:

- Triacontanoic acid
- Thionyl chloride or oxalyl chloride
- Absolute ethanol
- Anhydrous solvent (e.g., dichloromethane)
- Rotary evaporator

Procedure:

- Triacontanoic acid is reacted with an excess of thionyl chloride or oxalyl chloride in an anhydrous solvent to form triacontanoyl chloride.
- The excess chlorinating agent and solvent are removed under reduced pressure.
- The resulting triacontanoyl chloride is then reacted with absolute ethanol. This reaction is typically rapid and exothermic.[\[5\]](#)
- The mixture is stirred for a short period to ensure complete conversion.
- The volatile byproducts and any remaining ethanol are removed using a rotary evaporator to yield **ethyl triacontanoate**.[\[6\]](#)

Purification and Characterization

Purification of the synthesized **ethyl triacontanoate** is crucial to remove unreacted starting materials and byproducts.

Materials:

- Crude **ethyl triacontanoate**
- Appropriate solvent (e.g., ethanol, acetone)

Procedure:

- The crude product is dissolved in a minimum amount of a suitable solvent at an elevated temperature.
- The hot solution is filtered to remove any insoluble impurities.
- The filtrate is allowed to cool slowly, promoting the formation of pure crystals of **ethyl triacontanoate**, leaving impurities in the solution.[\[5\]](#)
- The crystals are collected by filtration and washed with a small amount of cold solvent.

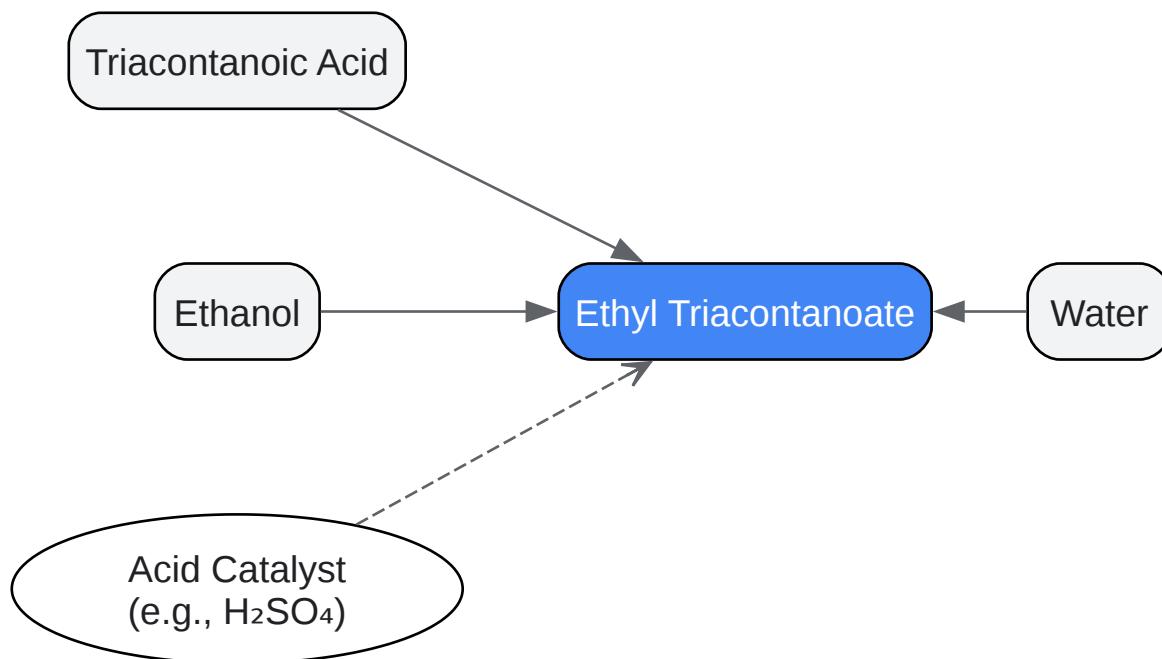
- The purified crystals are dried under vacuum.

The identity and purity of the synthesized **ethyl triacontanoate** can be confirmed using various analytical techniques, including:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: For structural elucidation.
- Infrared (IR) Spectroscopy: To identify the characteristic ester functional group.
- Mass Spectrometry (MS): To confirm the molecular weight.

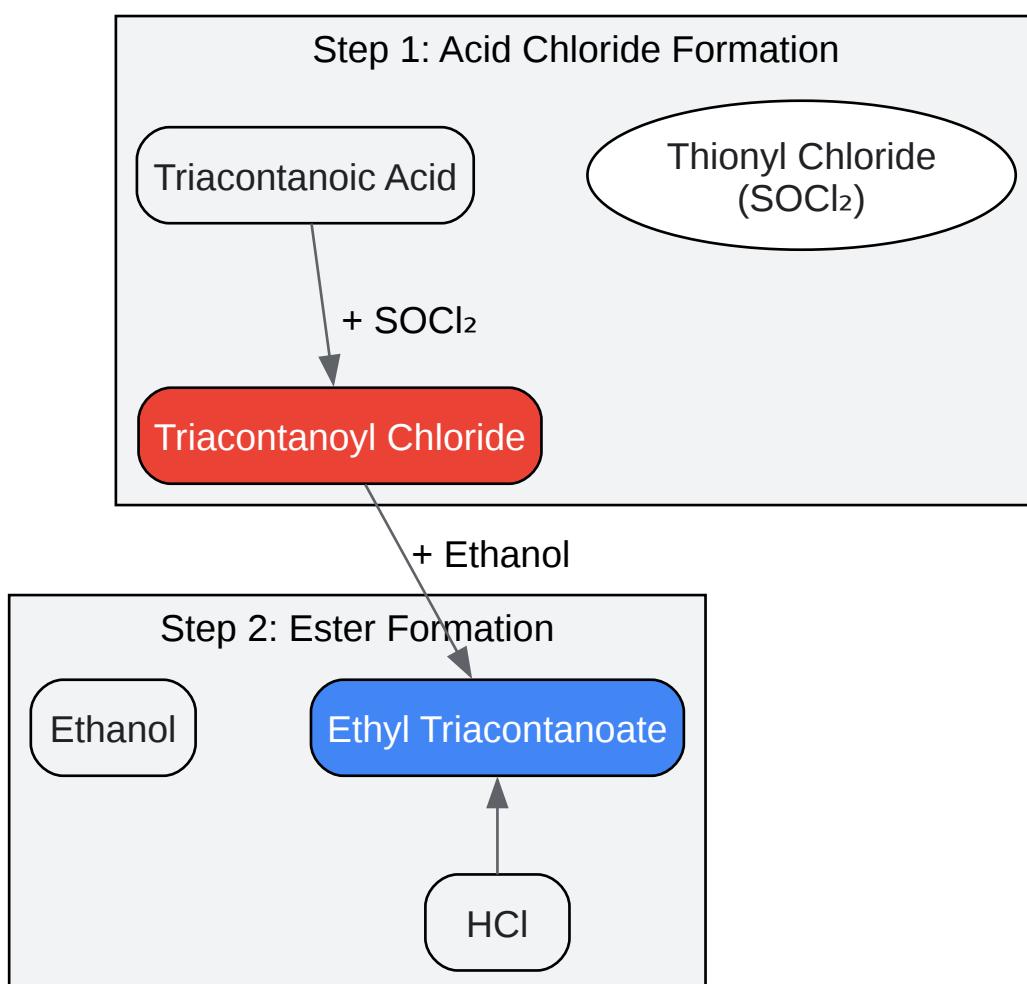
Logical Workflow and Synthesis Diagrams

The following diagrams illustrate the key synthesis pathways for **ethyl triacontanoate**.



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Caption: Acid-catalyzed esterification of triacontanoic acid with ethanol.



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Caption: Two-step synthesis of **ethyl triacontanoate** via an acid chloride intermediate.

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